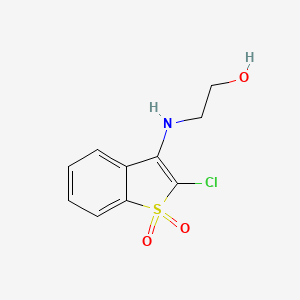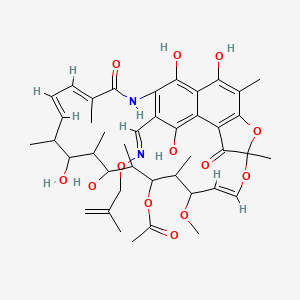
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with rifamycin SV, a well-known antibiotic.
Formylation: Rifamycin SV undergoes formylation to introduce the formyl group at the 3-position, resulting in 3-formylrifamycin SV.
Oximation: The formyl group is then converted to an oxime by reacting with hydroxylamine.
Alkylation: Finally, the oxime is alkylated with 2-methylprop-2-enyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the formylation, oximation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the formyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and formyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms, including the original formyl compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Wirkmechanismus
The compound exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are those related to transcription and translation in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifamycin SV: The parent compound, known for its potent antibacterial activity.
Rifampicin: Another derivative of rifamycin, widely used in the treatment of tuberculosis.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis and other bacterial infections.
Uniqueness
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is unique due to its structural modifications, which enhance its pharmacological properties
Eigenschaften
CAS-Nummer |
41970-69-8 |
|---|---|
Molekularformel |
C42H54N2O13 |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylprop-2-enoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-19(2)18-55-43-17-27-32-37(50)30-29(36(27)49)31-39(25(8)35(30)48)57-42(10,40(31)51)54-16-15-28(53-11)22(5)38(56-26(9)45)24(7)34(47)23(6)33(46)20(3)13-12-14-21(4)41(52)44-32/h12-17,20,22-24,28,33-34,38,46-50H,1,18H2,2-11H3,(H,44,52)/b13-12+,16-15+,21-14+,43-17+ |
InChI-Schlüssel |
VMFGVCZXVUPFIS-DHYLSXSXSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC(=C)C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


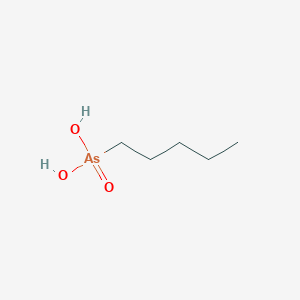
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
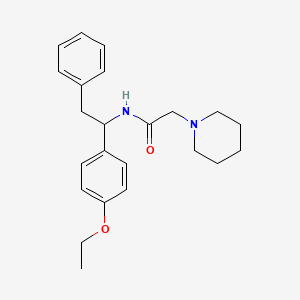
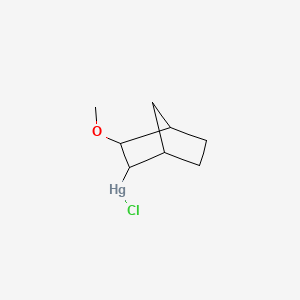
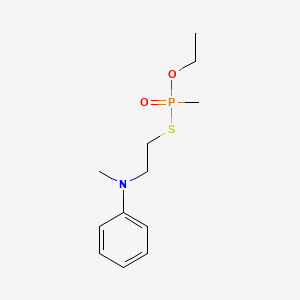
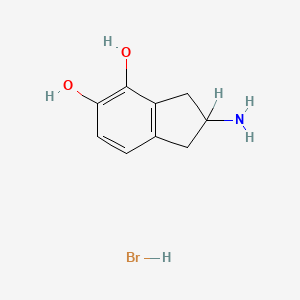
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
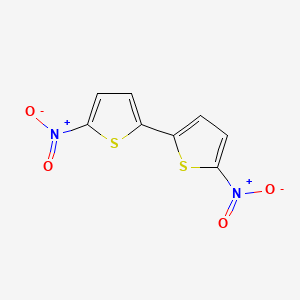
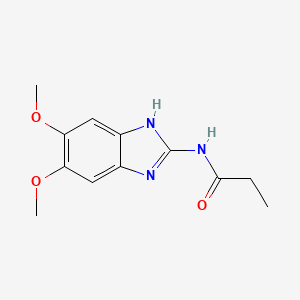
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
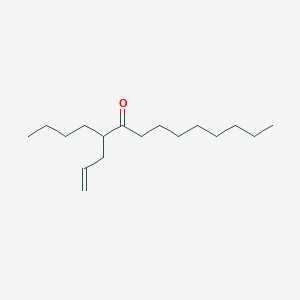
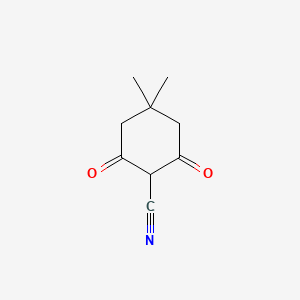
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
